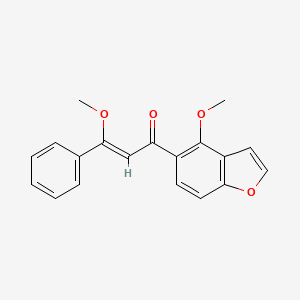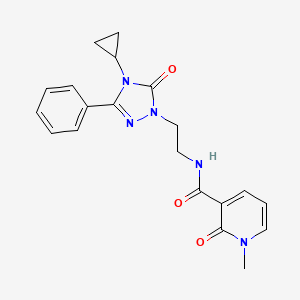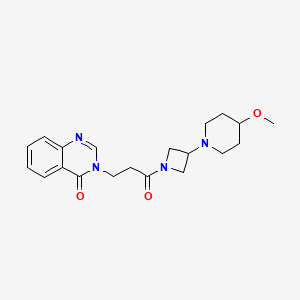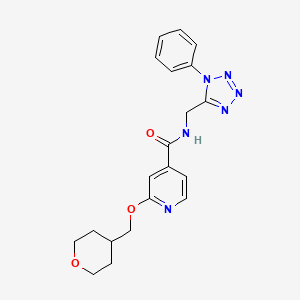
O-Methylpongamol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Methylpongamol is a chemical compound with the molecular formula C19H16O4 . It has an average mass of 308.328 Da and a monoisotopic mass of 308.104858 Da . It’s a flavonoid and is one of the main constituents of Pongamia pinnata .
Molecular Structure Analysis
The molecular structure of this compound consists of 19 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms . The exact spatial arrangement of these atoms contributes to the compound’s unique chemical properties.Physical and Chemical Properties Analysis
This compound has a molecular formula of C19H16O4, an average mass of 308.328 Da, and a monoisotopic mass of 308.104858 Da . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I have.Aplicaciones Científicas De Investigación
Clinical Research Foundations : The development of clinical research foundations, such as the Ontology of Clinical Research (OCRe), provides a framework for designing and analyzing human studies, which could be applied to research involving O-Methylpongamol (Sim et al., 2014).
Organic Amendments in Pathogen Control : The exploration of organic amendments for controlling soilborne plant pathogens and nematodes, as described by Rosskopf et al. (2020), could be relevant if this compound has potential applications in agriculture or plant health (Rosskopf et al., 2020).
Ocular Pharmacokinetics and Drug Delivery : Urtti (2006) discusses the challenges in drug delivery and pharmacokinetics in ophthalmology. If this compound has ocular applications, this research could provide valuable insights (Urtti, 2006).
Immunomodulatory Effects of Therapeutics : Mariani et al. (2005) explored the immunomodulatory effects of certain therapeutics on blood cells, which could be relevant if this compound has immunological applications (Mariani et al., 2005).
DNA Methylation in Biomedical Research : The role of DNA methylation in various diseases, as discussed by Houseman et al. (2012), might provide a context for any genomic or epigenetic studies involving this compound (Houseman et al., 2012).
Methylation in RNA and Drug Discovery : Thammana and Held (1974) focus on RNA methylation during ribosome assembly, which could be relevant if this compound affects similar biological processes (Thammana & Held, 1974).
Interaction of Organic Cations with Transporters : The study by Ahn et al. (2009) on the interaction of organic cations with transporters could be relevant if this compound interacts similarly within biological systems (Ahn et al., 2009).
Methylated DNA Sequences in Cancer Research : Kagan et al. (2007) discuss the application of methylated DNA sequences in cancer research, which might be pertinent if this compound plays a role in epigenetic modifications (Kagan et al., 2007).
Propiedades
IUPAC Name |
(Z)-3-methoxy-1-(4-methoxy-1-benzofuran-5-yl)-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-21-18(13-6-4-3-5-7-13)12-16(20)14-8-9-17-15(10-11-23-17)19(14)22-2/h3-12H,1-2H3/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSIHEYWWIVBPP-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1C=CO2)C(=O)C=C(C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC2=C1C=CO2)C(=O)/C=C(/C3=CC=CC=C3)\OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Trifluoromethyl)bicyclo[2.2.2]octan-2-amine;hydrochloride](/img/structure/B2753697.png)

![2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2753700.png)
![3-[11-(3,4-Dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2753702.png)
![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-1,3-benzoxazole](/img/structure/B2753703.png)
![Ethyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B2753707.png)

![N-{2-[(4-cyclohexylpiperazin-1-yl)carbonyl]-1H-indol-3-yl}-3-methylbenzamide](/img/structure/B2753711.png)

![[1-(4-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylpropyl)amine](/img/structure/B2753715.png)
